(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol
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Overview
Description
(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol is a chemical compound with the molecular formula C20H34O6 and a molecular weight of 370.5 g/mol. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodeacetyllyoniatoxin involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of dihydrodeacetyllyoniatoxin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced technologies to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of dihydrodeacetyllyoniatoxin include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxygenated derivatives, while reduction may yield different reduced forms of the compound .
Scientific Research Applications
(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dihydrodeacetyllyoniatoxin include:
Uniqueness
(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its distinct molecular interactions and effects make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
29708-82-5 |
---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol |
InChI |
InChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-8-19(11,9-17(10,3)24)14(22)15(23)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3/t10-,11-,12-,13-,14+,15-,17+,18+,19?,20-/m0/s1 |
InChI Key |
MZWHHKYLYHLLHP-BBYWJPPKSA-N |
SMILES |
CC1(C(CC2C1(C(C(C34CC(CCC3C2(C)O)C(C4)(C)O)O)O)O)O)C |
Isomeric SMILES |
C[C@]1(CC23C[C@@H]1CC[C@H]2[C@@]([C@@H]4C[C@@H](C([C@]4([C@@H]([C@H]3O)O)O)(C)C)O)(C)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(C(C34CC(CCC3C2(C)O)C(C4)(C)O)O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrolyoniol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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